molecular formula C8H14O4 B022576 2,2,5-trimethyl-1,3-dioxane-5-carboxylic Acid CAS No. 16837-14-2

2,2,5-trimethyl-1,3-dioxane-5-carboxylic Acid

Cat. No. B022576
CAS RN: 16837-14-2
M. Wt: 174.19 g/mol
InChI Key: WZEWDEAIHCUMKY-UHFFFAOYSA-N
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Description

Synthesis Analysis

Research on related compounds, such as "2-(2-Chlorophenyl)-5-methyl-1,3-dioxane-5-carboxylic acid," outlines the synthetic pathways involving the 1,3-dioxane ring, which adopts a chair conformation, with substituents occupying equatorial sites for stability. The synthesis often involves carboxylic acid inversion dimers linked by hydrogen bonds, highlighting a common synthetic approach for dioxane carboxylic acids (Guo-Kai Jia et al., 2012).

Molecular Structure Analysis

The molecular structure of dioxane-based carboxylic acids, such as the 2-chlorophenyl variant, features a 1,3-dioxane ring in a chair conformation. This configuration allows for the equatorial positioning of substituents, minimizing steric hindrance and contributing to the molecule's stability. The axial inclination of the carboxyl group plays a crucial role in the formation of hydrogen-bonded dimers in the crystal structure, influencing the compound's physical and chemical properties (Guo-Kai Jia et al., 2012).

Chemical Reactions and Properties

The chemical reactivity of 1,3-dioxane derivatives is influenced by their structural features. For example, the presence of a carboxylic acid group can facilitate reactions with a range of reagents, leading to the formation of various functionalized products. Studies on similar dioxane derivatives demonstrate their versatility as intermediates in the synthesis of heterocyclic compounds, showcasing the potential chemical reactivity of 2,2,5-trimethyl-1,3-dioxane-5-carboxylic Acid (Masayuki Sato et al., 1989).

Physical Properties Analysis

The physical properties of dioxane carboxylic acids, including melting and boiling points, solubility, and crystal structure, are closely related to their molecular structure. The chair conformation of the dioxane ring and the positioning of substituents significantly affect these properties. The formation of dimers through hydrogen bonding, as observed in the crystal structure of related compounds, may also influence the melting point and solubility (Guo-Kai Jia et al., 2012).

Chemical Properties Analysis

The chemical properties of 2,2,5-trimethyl-1,3-dioxane-5-carboxylic Acid, such as acidity, reactivity with various chemical reagents, and participation in chemical reactions, can be inferred from studies on similar compounds. The carboxylic acid functionality is reactive towards bases, reducing agents, and can undergo further functionalization, making it a versatile synthetic building block (Masayuki Sato et al., 1989).

Scientific Research Applications

  • This compound is noted for its chair conformation and axial inclination of the carboxyl group, which are of interest in chemical research (Guo-Kai Jia et al., 2012).

  • Its benzyl derivative is used in scientific research, suggesting utility in chemical synthesis and modification (M. Sainsbury, 1975).

  • Pyrolysis of this acid yields various products like methyleneketene, cyclopentadiene, acetone, and carbon dioxide, demonstrating its potential in pyrolytic studies (R. C. Brown et al., 1976).

  • It has been involved in the synthesis of 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives, which are useful as drug precursors or perspective ligands (V. Dotsenko et al., 2019).

  • One of its derivatives has been identified as a potent PPARalpha agonist, important in pharmacological research (Tomiyoshi Aoki et al., 2008).

  • Complexation of this compound with various ions leads to increased stability of certain isomers, which is relevant in studies of molecular structure and behavior (M. Vázquez-Hernández et al., 2004).

  • Its functional trimer has been used to cross-link epoxidized sucrose soyate, creating bio-based, degradable thermosets with desirable mechanical properties (Songqi Ma et al., 2016).

  • Another derivative exhibited potent hypoglycemic and lipid-lowering activities, indicating its significance in medical research (H. Pingali et al., 2008).

properties

IUPAC Name

2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O4/c1-7(2)11-4-8(3,5-12-7)6(9)10/h4-5H2,1-3H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZEWDEAIHCUMKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(CO1)(C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80463290
Record name 2,2,5-trimethyl-1,3-dioxane-5-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80463290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,5-trimethyl-1,3-dioxane-5-carboxylic Acid

CAS RN

16837-14-2
Record name 2,2,5-trimethyl-1,3-dioxane-5-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80463290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2,5-Trimethyl-1,3-dioxane-5-carboxylic Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a mixture of 3-hydroxy-2-hydroxymethyl-2-methylpropionic acid (6.71 g, 50 mmol), dimethoxypropane (7.99 mL, 65 mmol) and acetone (50 mL), p-toluenesulfonic acid hydrate (0.048 g, 0.25 mmol) was added and the resulting mixture was stirred at room temperature for 2.5 hours. After the reaction was completed, sodium bicarbonate (0.1 g) was added to the reaction mixture, and the resulting mixture was stirred at room temperature for 5 minutes and concentrated in vacuo. To the resulting residue was added water and the resulting mixture was extracted with ethyl ether. The extract was dried over anhydrous sodium sulphate and concentrated in vacuo to give 2,2,5-trimethyl-1,3-dioxane5-carboxylic acid (7.87 g, yield: 90%) as colorless oil.
Quantity
6.71 g
Type
reactant
Reaction Step One
Quantity
7.99 mL
Type
reactant
Reaction Step One
Quantity
0.048 g
Type
catalyst
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.1 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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